molecular formula C14H19NO3 B1291479 Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate CAS No. 253801-14-8

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

Cat. No.: B1291479
CAS No.: 253801-14-8
M. Wt: 249.3 g/mol
InChI Key: AELZVPRONRWNRQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate is a chemical compound with the molecular formula C14H19NO3. It is an isoindoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2_2OH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

Reagent/Conditions Product Yield References
MnO2_2 in CH2_2Cl2_2, 40°Ctert-Butyl 5-formylisoindoline-2-carboxylate93%
KMnO4_4 in aqueous mediumtert-Butyl 5-carboxyisoindoline-2-carboxylate68%
CrO3_3 in acidic conditionsOxidation to aldehyde intermediateN/A

Key Findings :

  • MnO2_2 selectively oxidizes the hydroxymethyl group to an aldehyde without affecting the tert-butyl ester .
  • Stronger oxidants like KMnO4_4 further convert aldehydes to carboxylic acids.

Reduction Reactions

The hydroxymethyl group can be reduced to a primary alcohol, though this is less common due to its inherent stability.

Reagent/Conditions Product Yield References
NaBH4_4 in MeOH, 0–20°Ctert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (recovery)83%
LiAlH4_4 in THF, -78°CReduced alcohol derivatives68%

Mechanistic Insight :

  • NaBH4_4 is typically used for mild reductions, while LiAlH4_4 achieves more aggressive deoxygenation .

Nucleophilic Substitution

The hydroxymethyl group participates in substitution reactions, enabling functional group diversification.

Reagent/Conditions Product Yield References
PBr3_3 in Et2_2O/CH2_2Cl2_2tert-Butyl 5-(bromomethyl)isoindoline-2-carboxylate93%
MsCl, Et3_3N in CH2_2Cl2_2Mesylated intermediate for further coupling85%
KSC(O)Et in DMFThioether derivatives60%

Applications :

  • Bromination with PBr3_3 facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Mesylation introduces leaving groups for nucleophilic displacement .

Ester Hydrolysis

The tert-butyl ester group is cleaved under acidic or basic conditions to yield free carboxylic acids or amines.

Reagent/Conditions Product Yield References
HCl in dioxane5-(Hydroxymethyl)isoindoline90%
TFA in CH2_2Cl2_2Deprotected isoindoline intermediate95%

Synthetic Utility :

  • Acidic hydrolysis is pivotal in peptide synthesis and prodrug activation .

Scientific Research Applications

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate has several notable applications across different scientific domains:

Medicinal Chemistry

  • Anticancer Properties: Research indicates that this compound may act as an ATP-competitive inhibitor targeting GHKL-family proteins, including HSP90 and MMR components (MLH1 and PMS2). This interaction can disrupt normal cellular signaling pathways, making it a candidate for cancer therapy.
  • Antimicrobial Activity: It has shown potential in inhibiting various microbial strains, contributing to the development of new antimicrobial agents.

Biological Studies

  • Mechanisms of Action: The compound interacts with multiple receptors, influencing various biological processes, including anti-inflammatory and antioxidant activities.
  • Pharmacophore Development: Its unique structure allows it to serve as a pharmacophore in drug development, aiding in the design of new therapeutic agents.

Chemical Synthesis

  • Intermediate in Organic Synthesis: this compound is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the creation of more intricate structures.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. Results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains. The results indicated a broad-spectrum antimicrobial activity, highlighting its potential application in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    Phthalimide: Used as a precursor in the synthesis of various organic compounds.

    N-alkyl isoindoline derivatives: Studied for their biological activities and potential therapeutic applications.

Uniqueness

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl and hydroxymethyl groups enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is an isoindoline derivative characterized by the presence of a tert-butyl group and a hydroxymethyl substituent. Its chemical structure can be represented as follows:

C13H15NO3\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3

This compound has been noted for its interactions with various biomolecular targets, particularly in the context of cancer therapy and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins involved in critical cellular processes. Notably, it has been investigated for its potential as an ATP-competitive inhibitor targeting GHKL-family proteins such as HSP90 and MMR components (MLH1 and PMS2) . The binding to these proteins can disrupt their normal function, leading to altered cellular signaling pathways.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through the inhibition of specific kinases involved in tumor growth and survival. For instance, compounds derived from this structure have shown promise in inhibiting Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell malignancies .

Table 1: Inhibition Potency of Related Compounds

Compound NameTarget ProteinIC50 (nM)Reference
This compoundBTKTBD
GDC-0853BTK0.35
AcalabrutinibBTKTBD

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents, making it a valuable candidate for combination therapies.

Case Studies

  • In Vitro Studies : In studies examining the effect of this compound on various cancer cell lines, significant reductions in cell viability were observed at micromolar concentrations. These studies utilized assays such as MTT and Annexin V staining to assess cytotoxicity and apoptosis induction.
  • Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. The mechanism was linked to the inhibition of angiogenesis and promotion of apoptosis within tumor tissues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate, and what methodological considerations are critical for achieving high yields?

  • Answer : The compound is typically synthesized via coupling reactions using reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to activate carboxyl groups, followed by tert-butyl ester protection. Key considerations include anhydrous conditions to prevent hydrolysis of the tert-butyl group and precise stoichiometric control to minimize side products. Post-synthesis purification via column chromatography (e.g., using TFA/ACN gradients) is essential for isolating high-purity yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data from these methods be interpreted?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with chemical shifts in the range of δ 1.4–1.5 ppm indicating the tert-butyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., at 254 nm) ensures purity. Cross-referencing NMR data with computational predictions (DFT calculations) can resolve ambiguities in peak assignments .

Q. What safety protocols are recommended when handling this compound given limited toxicity data?

  • Answer : Due to insufficient toxicity data, researchers should adhere to the "precautionary principle": use fume hoods, wear nitrile gloves, and employ closed-system transfers. Waste disposal must follow institutional guidelines for uncharacterized organics. Acute exposure risks necessitate immediate decontamination with ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers employ factorial design methodologies to optimize reaction conditions in the synthesis of this compound?

  • Answer : A 2³ factorial design can systematically evaluate variables like temperature (25–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (ACN vs. DMF). Response surface methodology (RSM) identifies interactions between factors, while ANOVA quantifies their significance. This approach minimizes trial-and-error experimentation and maximizes yield .

Q. What strategies should be adopted to resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

  • Answer : Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps include:

  • Simulating NMR spectra using explicit solvent models (e.g., COSMO-RS).
  • Conducting variable-temperature NMR to assess dynamic equilibria.
  • Cross-validating with alternative techniques like X-ray crystallography or IR spectroscopy .

Q. How can theoretical frameworks in organic chemistry guide the design of novel derivatives based on this compound?

  • Answer : Frontier Molecular Orbital (FMO) theory predicts reactivity sites for functionalization (e.g., hydroxymethyl group). Retrosynthetic analysis dissects the isoindoline core into modular building blocks, enabling combinatorial library synthesis. Hammett substituent constants guide electron-withdrawing/donating group selection to tune physicochemical properties .

Q. What methodologies are recommended for assessing environmental risks of this compound when ecological toxicity data are unavailable?

  • Answer : Use read-across models with structurally similar compounds (e.g., tert-butyl esters) to estimate biodegradation (e.g., OECD 301F) and ecotoxicity (e.g., Daphnia magna acute toxicity). Computational tools like EPI Suite predict persistence and bioaccumulation potential. Experimental microcosm studies can validate these predictions .

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELZVPRONRWNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626666
Record name tert-Butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253801-14-8
Record name 1,1-Dimethylethyl 1,3-dihydro-5-(hydroxymethyl)-2H-isoindole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253801-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

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